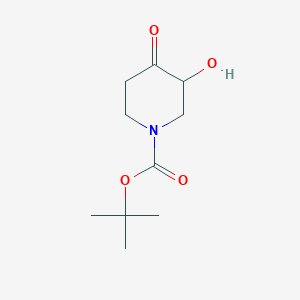

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLQOXCJAGFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (CAS No. 1130156-23-8), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its critical application as a key intermediate in the development of targeted therapeutics, with a particular focus on Janus Kinase (JAK) inhibitors. This guide is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The introduction of chirality and further functionalization of the piperidine ring allows for the fine-tuning of a molecule's three-dimensional structure, enabling precise interactions with biological targets. tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, with its strategically placed hydroxyl and keto functionalities alongside a readily cleavable Boc-protecting group, represents a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1130156-23-8 | [2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [2] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | White to off-white solid | Generic Material Property |

| pKa (Predicted) | 12.46 ± 0.20 | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | [2] |

| InChIKey | QDLQOXCJAGFXNE-UHFFFAOYSA-N | [2] |

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate can be efficiently achieved from the readily available starting material, N-Boc-4-piperidone. The following protocol is a robust and scalable method based on established α-hydroxylation methodologies for ketones.

Rationale Behind the Synthetic Strategy

The core of this synthesis is the regioselective introduction of a hydroxyl group at the C-3 position of the N-Boc-4-piperidone ring. This is accomplished through an α-hydroxylation reaction. The use of a strong base, such as lithium diisopropylamide (LDA), generates the enolate of the ketone, which then reacts with an electrophilic oxygen source. In this protocol, we utilize molecular oxygen as a cost-effective and environmentally benign oxidant. The subsequent reduction of the intermediate peroxide yields the desired α-hydroxy ketone. The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing side reactions and directing the regioselectivity of the deprotonation.

Experimental Protocol

Step 1: Enolate Formation and Oxidation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.2 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (50 mL).

-

Slowly add the solution of N-Boc-4-piperidone to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Bubble dry oxygen gas through the reaction mixture for 2-3 hours at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Reductive Work-up

-

Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL) at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate as a white solid.

Synthetic Workflow Diagram

Caption: Synthetic route to tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

Application in Drug Discovery: A Key Building Block for Janus Kinase (JAK) Inhibitors

The 3-hydroxy-4-oxopiperidine scaffold is a valuable pharmacophore in the design of kinase inhibitors. Its strategic placement of hydrogen bond donors and acceptors allows for crucial interactions within the ATP-binding pocket of these enzymes. A prominent example of the utility of a similar scaffold is in the synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5]

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. JAKs are a family of intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Role of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in JAK Inhibitor Synthesis

While the direct synthesis of Tofacitinib utilizes a methylated analogue, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate serves as a crucial building block for the synthesis of novel JAK inhibitors with potentially improved selectivity and pharmacokinetic profiles. The 3-hydroxy and 4-oxo groups provide key anchor points for interaction with the hinge region of the kinase domain. The piperidine ring itself acts as a scaffold to orient other pharmacophoric elements for optimal binding.

The synthesis of a hypothetical JAK inhibitor from this intermediate would typically involve:

-

Stereoselective reduction of the ketone: This would establish a chiral center, which is often critical for potent and selective kinase inhibition.

-

Functionalization of the hydroxyl group: This could involve etherification or esterification to introduce moieties that interact with specific residues in the kinase active site.

-

Deprotection of the Boc group: Removal of the Boc protecting group allows for the introduction of various substituents on the piperidine nitrogen, which can be tailored to optimize properties such as cell permeability and metabolic stability.

The versatility of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate allows for the rapid generation of a library of diverse analogues, facilitating structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

-

Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique combination of functional groups and a protecting group makes it an ideal starting material for the synthesis of complex piperidine-containing molecules. Its application in the development of novel JAK inhibitors highlights its potential for addressing significant unmet medical needs in the treatment of autoimmune and inflammatory diseases. The synthetic protocol and technical insights provided in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their pursuit of new and effective therapeutics.

References

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective inhibitor of Janus kinases (JAK). Journal of Medicinal Chemistry, 53(24), 8468–8484.

- BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. Retrieved from a hypothetical URL based on the provided search result.

- MDPI. (2021).

- ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.

- PubMed Central (PMC). (2021).

- Google Patents. (2015). CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.

- ACS Publications. (1995). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of Medicinal Chemistry, 38(16), 3073-3080.

- PubMed Central (PMC). (2021).

- Google Patents. (2015). CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone.

- MDPI. (2021).

- Semantic Scholar. (2021). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.

- Frontiers in Immunology. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate for Pharmaceutical Research and Development

Executive Summary: This guide provides an in-depth technical overview of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will detail its core molecular properties, including its precise molecular weight, and explore its significance as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document furnishes researchers, scientists, and drug development professionals with practical insights into its synthesis, analytical characterization, and safe handling protocols, grounded in established scientific principles and industry best practices.

Section 1: Core Molecular Profile

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is a bifunctional, N-Boc protected piperidone derivative. The presence of a ketone, a secondary alcohol, and a protected amine within a single scaffold makes it a highly valuable precursor for introducing stereochemical complexity and diverse functional groups. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for straightforward deprotection, typically under acidic conditions, to reveal the secondary amine for subsequent elaboration.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for stoichiometric calculations, analytical method development, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Weight | 215.246 g/mol | [1] |

| Monoisotopic Mass | 215.11575802 Da | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| CAS Number | 1130156-23-8 | [1][2] |

| Appearance | Solid | |

| Predicted pKa | 12.46 ± 0.20 | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical Structure

The structure, featuring a piperidine ring at its core, is presented below:

IUPAC Name: tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate[2] Canonical SMILES: CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[1]

Section 2: Significance in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents due to its favorable pharmacokinetic properties, including high aqueous solubility and metabolic stability. tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate serves as an advanced intermediate, enabling the efficient construction of highly functionalized piperidine cores that are central to the mechanism of action of many modern therapeutics.

Its utility is exemplified by the synthesis of related structures used to produce potent kinase inhibitors. For instance, the analogous compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a crucial intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib (CP-690550).[3] Similarly, other substituted piperidines are foundational to drugs like Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.[4] The subject of this guide, with its 3-hydroxy and 4-oxo functionality, provides synthetic chemists with strategic handles to build novel chemical entities with potential therapeutic applications.

Section 3: Synthesis and Manufacturing Insights

The synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate typically involves the modification of a more readily available precursor, such as N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate).[5][6] A common strategy involves the introduction of a hydroxyl group at the C3 position via an alpha-hydroxylation reaction.

Conceptual Synthesis Workflow

The following diagram illustrates a high-level, conceptual pathway for the synthesis. This workflow represents a logical progression from a common starting material to the target molecule, highlighting the key chemical transformation.

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Protocol: Alpha-Hydroxylation of N-Boc-4-piperidone

This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and scale.

Objective: To introduce a hydroxyl group at the C3 position of the N-Boc-4-piperidone ring.

Materials:

-

N-Boc-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution

-

Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-Boc-4-piperidone dissolved in anhydrous THF.

-

Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent quenching of the highly reactive, moisture-sensitive strong base (LDA or NaHMDS) and the resulting enolate intermediate.

-

-

Enolate Formation: The solution is cooled to -78°C using a dry ice/acetone bath. The strong base (e.g., LDA) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred for 1 hour at this temperature.

-

Causality: Low temperature is essential to ensure kinetic control of the deprotonation, leading to the formation of the thermodynamic enolate, and to minimize side reactions.

-

-

Hydroxylation: A solution of MoOPH in anhydrous THF is added slowly to the enolate solution at -78°C. The reaction is allowed to stir for several hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Causality: MoOPH serves as an electrophilic oxygen source to hydroxylate the nucleophilic enolate. Slow addition and continued low temperature prevent over-reaction and decomposition.

-

-

Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Causality: The acidic NH₄Cl solution neutralizes the remaining strong base and protonates the alkoxide intermediate to form the desired hydroxyl group.

-

-

Extraction and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound. This ensures the reliability of downstream experimental results and is a core tenet of regulatory compliance in drug development.

Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.

Protocol: Sample Preparation for ¹H and ¹³C NMR

-

Accurately weigh 5-10 mg of the purified solid product.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic peaks for the Boc group, the piperidine ring protons, and the hydroxyl proton.

Purity Assessment: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to determine the purity of the compound and confirm its molecular weight.

Protocol: Purity Analysis by LC-MS

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to approximately 10-50 µg/mL.

-

Inject the working solution onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of mobile phases, such as water and acetonitrile, typically containing 0.1% formic acid.

-

Causality: Formic acid aids in the ionization of the analyte for mass spectrometry detection and improves chromatographic peak shape.

-

-

Monitor the eluent using a UV detector (e.g., at 210 nm) and a mass spectrometer.

-

The purity is calculated based on the area percentage of the main peak in the UV chromatogram. The mass spectrometer should detect the protonated molecule [M+H]⁺ corresponding to the expected molecular weight.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general precautions for related piperidone derivatives should be followed.[5][7]

Hazard Identification

Based on analogous structures, the compound may be classified with the following hazards:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

The GHS pictogram is typically an exclamation mark (GHS07).

Recommended Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory practice is essential to minimize exposure.[8]

| Precaution | Specification | Rationale |

| Ventilation | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or aerosols.[5][8] |

| Eye Protection | Wear chemical safety goggles or glasses. | To prevent eye contact and serious irritation.[8][9] |

| Skin Protection | Wear nitrile gloves and a laboratory coat. | To avoid direct skin contact and irritation.[8] |

| Respiratory | Use a dust respirator if handling large quantities or if dust is generated. | To prevent respiratory tract irritation.[8] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][10] | To prevent ingestion. |

Storage

Proper storage is crucial for maintaining the compound's integrity.

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[5][9]

-

Temperature: Recommended storage is refrigerated at 2-8°C.[2]

Section 6: Conclusion

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is a high-value chemical intermediate with significant potential in pharmaceutical research. Its defined molecular weight of 215.246 g/mol and versatile functionalities provide a robust starting point for the synthesis of novel, complex molecules. By understanding its properties, synthetic routes, and analytical requirements, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance drug discovery programs and develop next-generation therapeutics.

References

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903. [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Google Patents.

Sources

- 1. Page loading... [guidechem.com]

- 2. tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | 1130156-23-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 22278903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of a Piperidine Core

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone of molecular design. As one of the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals, its structural and chemical versatility allows it to serve as a foundational building block for a vast array of therapeutic agents, from CNS modulators to anti-cancer drugs.[1][2] The compound at the heart of this guide, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, represents a particularly valuable intermediate. It possesses a trifecta of functionalities: a Boc-protected nitrogen for controlled, predictable reactivity; a ketone for nucleophilic additions or further derivatization; and a hydroxyl group that introduces chirality and a site for hydrogen bonding.

The unambiguous confirmation of this molecule's structure is not merely an academic exercise; it is a critical prerequisite for its use in any drug development pipeline. An error in structural assignment can lead to the synthesis of incorrect downstream compounds, wasting significant resources and invalidating biological data. This guide presents a holistic and self-validating analytical workflow, grounded in established spectroscopic principles, to provide researchers with a definitive methodology for the structural verification of this key synthetic intermediate.

Compound Profile and Foundational Data

Before delving into the analytical methodologies, it is essential to establish the compound's basic physicochemical identity. This data serves as the reference point against which all subsequent experimental results will be compared.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | [3] |

| CAS Number | 1130156-23-8 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |

| Molecular Weight | 215.25 g/mol | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | [3] |

| InChIKey | QDLQOXCJAGFXNE-UHFFFAOYSA-N | [3] |

Figure 1: 2D Chemical Structure

The Primary Toolkit: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for elucidating the carbon-hydrogen framework of an organic molecule. A multi-dimensional approach, starting with 1D spectra and progressing to 2D correlation experiments, provides a complete and unambiguous picture of atomic connectivity.

Proton (¹H) NMR Spectroscopy: Mapping the H-Framework

Causality of Experimental Choice: ¹H NMR provides the first detailed look at the molecule's structure by quantifying the number of distinct proton environments, their electronic surroundings (chemical shift), their count (integration), and their proximity to other protons (spin-spin coupling).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often suitable, but DMSO-d₆ can be used if solubility is an issue or to better resolve exchangeable protons like the -OH group.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is used, acquiring at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Anticipated Data & Interpretation

The complexity of the piperidine ring signals arises from the rigid, chair-like conformations and the presence of the Boc group, which can restrict rotation and make axial and equatorial protons diastereotopic (chemically non-equivalent).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 - 3.2 | Complex Multiplets | 5H | H2, H3, H5, H6 (Piperidine Ring) | Protons on the piperidine ring adjacent to heteroatoms (N, O) and the ketone are deshielded. Rotational restriction due to the Boc group leads to complex splitting patterns. |

| ~ 3.5 (variable) | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration and solvent. It typically does not couple with adjacent protons. |

| 1.48 | Singlet | 9H | -C(CH₃)₃ (Boc group) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. This is a hallmark signal for a Boc-protecting group. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR complements the ¹H data by revealing the number of unique carbon environments and their nature (e.g., C=O, C-O, C-N, CH, CH₂, CH₃).

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Anticipated Data & Interpretation

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 205 | C | C4 (Ketone C=O) | Ketone carbonyls are highly deshielded and appear far downfield. |

| ~ 155 | C | C=O (Boc group) | Carbamate carbonyls are also deshielded but appear upfield relative to ketones. |

| ~ 80 | C | -C (CH₃)₃ (Boc group) | The quaternary carbon of the tert-butyl group. |

| ~ 70 | CH | C3 (CH-OH) | The carbon atom bonded to the hydroxyl group is deshielded. |

| ~ 50-40 | CH₂ | C2, C6, C5 (Piperidine Ring) | Carbons of the piperidine ring, with those adjacent to nitrogen appearing further downfield. |

| ~ 28.5 | CH₃ | -C(CH₃ )₃ (Boc group) | The three equivalent methyl carbons of the tert-butyl group. |

2D NMR: The Definitive Connectivity Map

Causality of Experimental Choice: While 1D NMR provides a list of parts, 2D NMR assembles them into the final structure. It provides irrefutable evidence of which atoms are bonded to or near each other, resolving any ambiguities from the 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This is used to trace the proton connectivity around the piperidine ring, confirming the -CH₂-CH(OH)-C(=O)-CH₂-CH₂- sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This allows for the confident assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for piecing the molecular fragments together. Key expected correlations include:

-

Protons on C2 and C6 correlating to the Boc carbonyl carbon.

-

The proton on C3 correlating to the ketone carbon (C4).

-

The protons on C5 correlating to the ketone carbon (C4).

-

Visualization: NMR Elucidation Workflow

Caption: Workflow for structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality of Experimental Choice: MS provides two crucial pieces of information: the exact molecular weight, which confirms the molecular formula, and fragmentation patterns, which act as a "fingerprint" confirming the presence of key structural motifs like the Boc group.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode. For high-resolution data, use a calibrated high-resolution mass spectrometer (HRMS).

-

Data Analysis: Identify the parent ion peaks and major fragment ions in the resulting mass spectrum.

Anticipated Data & Interpretation

-

High-Resolution Molecular Ion: HRMS will provide an exact mass that can be used to confirm the elemental composition.

-

Expected [M+H]⁺: 216.1230 (Calculated for C₁₀H₁₈NO₄⁺)

-

Expected [M+Na]⁺: 238.1049 (Calculated for C₁₀H₁₇NNaO₄⁺)

-

-

Fragmentation Pattern: The fragmentation is a self-validating system. The observed losses must correspond to logical pieces of the proposed structure.

-

Loss of tert-butyl cation (-57 Da): A fragment at m/z 159 corresponding to [M+H - C₄H₉]⁺.

-

Loss of Boc group (-100 Da): A fragment at m/z 116 corresponding to the deprotected piperidine ring fragment [M+H - C₅H₈O₂]⁺.

-

Visualization: Key Fragmentation Pathways

Caption: Major ESI-MS fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality of Experimental Choice: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, the most diagnostic signals are the two distinct carbonyl stretches and the hydroxyl group.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Anticipated Data & Interpretation

The presence of three key functional groups gives rise to a distinctive IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3400 | Broad | O-H Stretch | Alcohol (-OH) |

| 2975, 2850 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |

| ~ 1725 | Strong, Sharp | C=O Stretch | Ketone |

| ~ 1690 | Strong, Sharp | C=O Stretch | Carbamate (Boc) |

| ~ 1160 | Strong | C-N Stretch | Amine |

The observation of two distinct, strong carbonyl peaks is a critical piece of evidence that validates the presence of both the ketone and the Boc-carbamate functionalities.

Conclusion: A Triangulated and Unambiguous Structural Assignment

The structure elucidation of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is achieved through the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and essential layer of information, and together they form a self-validating system.

-

IR spectroscopy confirms the presence of the required functional groups (OH, C=O ketone, C=O carbamate).

-

Mass spectrometry verifies the correct molecular formula via HRMS and corroborates the presence of the Boc protecting group through its characteristic fragmentation.

-

NMR spectroscopy (1D and 2D) provides the definitive and unambiguous map of the atomic framework, connecting all protons and carbons and confirming the precise regio- and stereochemistry of the substituents on the piperidine ring.

By following the integrated workflow detailed in this guide, researchers and drug development professionals can confidently and accurately verify the structure of this vital chemical intermediate, ensuring the integrity and success of their synthetic endeavors.

References

-

The Crucial Role of Piperidine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Piperidine-based drug discovery . ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. Available at: [Link]

-

Piperidine nucleus in the field of drug discovery . ResearchGate. Available at: [Link]

- Synthesis method for N-Boc-3-piperidone. Google Patents.

- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, adorned with a hydroxyl and a ketone functional group, and featuring a tert-butoxycarbonyl (Boc) protected amine, presents a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective chemical modifications, making it an invaluable intermediate in the discovery of novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and the rational design of synthetic routes. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, supported by experimental protocols and insights into the causality of its chemical behavior.

Molecular Structure and Core Properties

The structural features of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate dictate its chemical reactivity and physical characteristics. The presence of a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl, ketone, and carbamate oxygens) suggests a degree of polarity and the potential for intermolecular interactions, which influence properties like melting point and solubility. The bulky tert-butyl group of the Boc protecting group introduces steric hindrance and lipophilicity, which also plays a significant role in its solubility profile and chromatographic behavior.

Below is a summary of its fundamental molecular properties:

| Property | Value | Source |

| CAS Number | 1130156-23-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Predicted pKa | 12.46 ± 0.20 | [1] |

| Physical Form | Solid | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Physicochemical Parameters: A Detailed Analysis

A quantitative understanding of the physicochemical parameters of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is crucial for its application in synthetic chemistry. While experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and established analytical techniques.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice. For tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, the presence of both a hydroxyl group and a ketone functionality allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggesting a relatively high melting point for its molecular weight.

-

N-Boc-4-hydroxypiperidine: 61-65 °C[3]

-

tert-Butyl 4-oxopiperidine-1-carboxylate: 71-72 °C[4]

-

(S)-1-Boc-3-hydroxypiperidine: 34-40 °C

Based on these analogs, the melting point of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is expected to be a crystalline solid at room temperature with a melting point likely in the range of 70-90 °C.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard laboratory procedure for the accurate determination of a melting point range.

I. Objective: To determine the melting point range of a solid organic compound.

II. Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

The solid sample of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

III. Procedure:

-

Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The result is reported as a melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to its relatively high molecular weight and the presence of strong intermolecular forces, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure. Therefore, any distillation would need to be performed under reduced pressure.

A predicted boiling point for the related N-Boc-4-hydroxypiperidine is 292.3 °C at 760 mmHg.[3] Given the additional ketone functionality, the boiling point of the title compound would be expected to be even higher.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction kinetics, purification, and bioavailability. The presence of both polar functional groups (hydroxyl, ketone, carbamate) and a nonpolar moiety (tert-butyl group) in tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate results in a nuanced solubility profile.

A qualitative assessment suggests the following:

-

High Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in halogenated solvents like dichloromethane (DCM) and chloroform.

-

Moderate Solubility: In polar protic solvents such as ethanol and methanol, and in ethers like tetrahydrofuran (THF).

-

Low Solubility: In nonpolar hydrocarbon solvents like hexanes and in water.

For the related N-Boc-4-hydroxypiperidine, good solubility in chloroform and ethyl acetate has been reported.[5]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of a compound in a given solvent.

I. Objective: To quantitatively determine the solubility of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate in various organic solvents.

II. Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

The solid sample of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

-

A range of organic solvents

III. Procedure:

-

Preparation: An excess amount of the solid compound is added to a series of vials, each containing a known volume of a different solvent. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The vials are removed from the shaker and centrifuged to sediment the undissolved solid.

-

Sample Collection: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.

-

Quantification: The filtered solution is appropriately diluted, and the concentration of the dissolved compound is determined using a calibrated HPLC or GC method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the hydroxyl group, and the tert-butyl group. The protons on the piperidine ring will likely appear as complex multiplets in the aliphatic region. The hydroxyl proton will be a broad singlet, and the nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. For the related N-Boc-4-piperidone, the expected signals are a singlet for the tert-butyl protons and two triplets for the piperidine ring protons.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:

-

The hydroxyl (O-H) stretching vibration (a broad band around 3400 cm⁻¹).

-

The ketone carbonyl (C=O) stretching vibration (a strong, sharp band around 1720 cm⁻¹).

-

The carbamate carbonyl (N-C=O) stretching vibration (around 1680-1700 cm⁻¹).

-

C-H stretching vibrations of the aliphatic and tert-butyl groups (around 2850-3000 cm⁻¹).

For the similar compound N-Boc-4-piperidone, strong absorption bands for the ketone and urethane carbonyl groups are key expected peaks.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the tert-butyl group and other fragments of the piperidine ring.

Synthesis and Reactivity: The "Why" Behind the Properties

The synthesis of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate typically involves the protection of a precursor piperidine with a Boc group, followed by the introduction of the hydroxyl and ketone functionalities. The choice of the Boc protecting group is deliberate; it is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, allowing for selective manipulation of the piperidine nitrogen. This strategic protection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

The presence of the hydroxyl and ketone groups in a β-position to each other opens up a rich landscape of chemical transformations. The ketone can undergo nucleophilic addition, reduction, or reductive amination, while the hydroxyl group can be oxidized, etherified, or esterified. This dual functionality makes the compound a valuable chiral synthon for the synthesis of various biologically active molecules.

Conclusion

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is a fundamentally important building block in contemporary drug discovery. Its well-defined physicochemical properties, including its solid-state nature, moderate polarity, and versatile reactivity, make it a reliable and predictable intermediate in complex synthetic campaigns. This in-depth guide provides the essential data and experimental context for researchers to confidently and effectively utilize this compound in their pursuit of novel chemical entities with therapeutic potential.

References

-

ChemBK. n-boc-4-hydroxylpiperidine. ChemBK. Accessed January 19, 2026. [Link]

-

PubChem. 1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Accessed January 19, 2026. [Link]

- Gao, X. H., et al. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities25(6), 1021-1025 (2011).

-

ChemBK. tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. ChemBK. Accessed January 19, 2026. [Link]

-

SpectraBase. 1-Boc-4-hydroxypiperidine. Wiley. Accessed January 19, 2026. [Link]

-

PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

- Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Al-Ostoot, F. H., et al. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega7(33), 28886–28901 (2022).

-

PubChem. (R)-1-Boc-3-hydroxypiperidine. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

NIST. N-tert-Butoxycarbonyl-4-piperidone. National Institute of Standards and Technology. Accessed January 19, 2026. [Link]

-

PubChem. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

SpectraBase. 1-Boc-4-hydroxypiperidine. Wiley. Accessed January 19, 2026. [Link]

- Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

PharmaCompass. (S)-N-Boc-3-hydroxypiperidine. PharmaCompass. Accessed January 19, 2026. [Link]

-

Pharmaffiliates. 1-BOC-4-Piperidone. Pharmaffiliates. Accessed January 19, 2026. [Link]

-

PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

-

Chemsrc. 1-BOC-4-(2-HYDROXYPHENYLAMINO)PIPERIDINE. Chemsrc. Accessed January 19, 2026. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characteristics of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development due to its versatile functionality. A thorough understanding of its spectral properties is paramount for its synthesis, characterization, and quality control. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative analysis of structurally related analogues to present a comprehensive and predictive spectral profile.

Introduction: A Versatile Piperidone Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. The introduction of multiple functional groups, such as the hydroxyl and ketone moieties in tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, provides synthetic handles for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of modulating the reactivity of the piperidine nitrogen, making this compound a valuable intermediate in multi-step syntheses.

A precise understanding of its spectral signature is not merely an academic exercise; it is a critical component of ensuring reaction success, purity of intermediates, and the ultimate structural integrity of final drug candidates. This guide serves as a practical reference for scientists working with this and related piperidone systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is expected to be complex due to the conformational rigidity of the piperidine ring and the presence of multiple chiral centers, which can lead to diastereotopic protons. The spectrum is best understood by analyzing the distinct spin systems within the molecule.

Methodology for NMR Analysis: High-resolution ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| t-Bu (9H) | ~1.45 | Singlet (s) | N/A | Characteristic sharp singlet for the nine equivalent protons of the Boc group. |

| OH (1H) | Variable (2.0 - 4.0) | Broad Singlet (br s) | N/A | Chemical shift is dependent on solvent, concentration, and temperature. Will exchange with D₂O. |

| H-3 (1H) | ~4.0 - 4.2 | Multiplet (m) | This proton is adjacent to the hydroxyl group and the carbonyl group, leading to a downfield shift. | |

| H-2 (2H) | ~3.2 - 3.8 | Multiplet (m) | These protons are diastereotopic and adjacent to the nitrogen atom, showing complex splitting. | |

| H-5 (2H) | ~2.5 - 2.9 | Multiplet (m) | These protons are alpha to the carbonyl group, resulting in a downfield shift. | |

| H-6 (2H) | ~3.0 - 3.6 | Multiplet (m) | These protons are adjacent to the nitrogen atom and will show complex splitting patterns. |

Causality in Chemical Shifts:

-

The Boc group protons are shielded and appear as a prominent singlet around 1.45 ppm, a hallmark of this protecting group.

-

The piperidine ring protons exhibit a wide range of chemical shifts due to the influence of adjacent electron-withdrawing groups (carbonyl and the carbamate nitrogen) and the hydroxyl group. The presence of the carbonyl group at C-4 significantly deshields the adjacent protons at C-3 and C-5.

-

The protons on carbons adjacent to the nitrogen (C-2 and C-6) are also shifted downfield. Due to the restricted rotation of the N-Boc bond, these protons are often observed as broad or complex multiplets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a clear map of the carbon framework of the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ketone) | ~205 - 210 | The carbonyl carbon of the ketone is significantly deshielded and appears far downfield. |

| C=O (Boc) | ~155 | The carbonyl carbon of the Boc group. |

| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group. |

| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the Boc group. |

| C-3 | ~70 | The carbon bearing the hydroxyl group. |

| C-2 | ~45 - 50 | Carbon adjacent to the nitrogen. |

| C-5 | ~40 - 45 | Carbon alpha to the ketone. |

| C-6 | ~40 - 45 | Carbon adjacent to the nitrogen. |

Expert Insights on ¹³C NMR: The most revealing signals in the ¹³C NMR spectrum are the two carbonyl carbons. The ketone carbonyl at C-4 is expected in the ~205-210 ppm region, while the carbamate carbonyl of the Boc group will be found further upfield at approximately 155 ppm. The carbon bearing the hydroxyl group (C-3) will be in the range of 65-75 ppm. The remaining piperidine ring carbons will appear in the 40-55 ppm region.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate will be dominated by the stretching vibrations of the O-H and C=O bonds.

Experimental Protocol for IR Spectroscopy: IR spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong, Sharp |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp |

| C-N Stretch | 1150 - 1250 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1100 | Medium |

Interpreting the IR Spectrum: The most diagnostic feature will be the presence of two distinct carbonyl peaks. The ketone carbonyl will appear at a higher wavenumber (around 1720 cm⁻¹) compared to the carbamate carbonyl of the Boc group (around 1690 cm⁻¹). The broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretching vibration.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology for Mass Spectrometry: Mass spectra are typically acquired using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Predicted Fragmentation Pathways:

The molecular ion peak [M]⁺ would be observed, and for ESI, the [M+H]⁺ or [M+Na]⁺ adducts are common. Key fragmentation patterns are expected to involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, as well as cleavages of the piperidine ring.

-

[M - 56]⁺: Loss of isobutylene (C₄H₈) from the Boc group is a very common fragmentation pathway for Boc-protected amines.

-

[M - 100]⁺: Loss of the entire Boc group (C₅H₉O₂).

-

Alpha-cleavage: Fragmentation adjacent to the carbonyl group and the nitrogen atom of the piperidine ring.

Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol

Workflow and Validation

The characterization of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate follows a logical workflow to ensure structural confirmation and purity assessment.

Synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate starting materials

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The synthesis is logically dissected into two primary stages: the formation of the key precursor, N-Boc-4-piperidone, and its subsequent α-hydroxylation to yield the target molecule. This document explores multiple field-proven methodologies for each stage, offering critical insights into the rationale behind experimental choices, detailed step-by-step protocols, and a comparative analysis of common techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and practical understanding of this synthetic pathway.

Introduction: The Strategic Importance of the 3-Hydroxy-4-oxopiperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical properties like solubility and to introduce critical pharmacophoric interactions.[1] The specific derivative, tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, serves as a highly functionalized intermediate. The α-hydroxy ketone motif is a key structural element in the synthesis of complex pharmaceutical agents, including potent protein tyrosine kinase inhibitors.[2]

The primary synthetic challenge lies in the regioselective introduction of a hydroxyl group at the C3 position, adjacent to the carbonyl group of a piperidone ring. This guide outlines the most prevalent and efficient approach, which begins with the readily accessible N-Boc-4-piperidone.

Synthesis of the Key Precursor: N-Boc-4-piperidone (CAS 79099-07-3)

The synthesis of the target molecule is critically dependent on the efficient preparation of its immediate precursor, tert-butyl 4-oxopiperidine-1-carboxylate, commonly known as N-Boc-4-piperidone.[3] This intermediate is a versatile building block for numerous pharmaceuticals, including the synthesis of fentanyl and its derivatives.[4][5] Two primary strategies dominate its synthesis: the oxidation of a corresponding alcohol and the direct protection of 4-piperidone.

Strategy A: Oxidation of N-Boc-4-hydroxypiperidine

The most common laboratory-scale approach involves the oxidation of the secondary alcohol, N-Boc-4-hydroxypiperidine.[1][6] The choice of oxidant is crucial and depends on factors like reaction scale, substrate sensitivity, and reagent toxicity.[6]

Table 1: Comparison of Common Oxidation Methods for N-Boc-4-hydroxypiperidine [6]

| Method | Key Reagents | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High yield, reliable, clean reaction. | Requires cryogenic temperatures, unpleasant odor from dimethyl sulfide byproduct. |

| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Mild conditions, fast reaction times, simple workup. | Reagent is expensive and potentially explosive under shock or heat. |

| TEMPO-Catalyzed | TEMPO (catalyst), NaOCl (bleach) | 0 °C | Catalytic, inexpensive primary oxidant, environmentally benign. | Biphasic reaction requires vigorous stirring, potential for side reactions if not controlled. |

Strategy B: Protection of 4-Piperidone

An alternative, highly scalable route begins with 4-piperidone, which is often supplied as its monohydrate hydrochloride salt. The piperidine nitrogen is directly protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[7]

Causality: This method is often preferred in industrial settings as it starts from a less expensive, more fundamental raw material. The use of a base like triethylamine is essential to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free nitrogen onto the Boc anhydride.[7]

Detailed Protocol: Synthesis of N-Boc-4-piperidone via DMP Oxidation

This protocol is selected for its operational simplicity and mild reaction conditions, making it highly suitable for typical research laboratory settings.[6]

Materials:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Brine

Procedure:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in a single portion.[6]

-

Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC), typically complete within 1-3 hours.[6]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts have completely dissolved.[6]

-

Transfer the biphasic mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often a white solid of sufficient purity for subsequent steps.

Core Synthesis: α-Hydroxylation of N-Boc-4-piperidone

The crucial C-O bond formation at the C3 position is achieved via the α-hydroxylation of an enolate intermediate derived from N-Boc-4-piperidone. This transformation is a cornerstone of modern synthetic chemistry for producing α-hydroxy ketones.[8]

Mechanistic Rationale: Enolate Formation and Electrophilic Oxygen Transfer

The reaction proceeds via a two-step mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon (C3), forming a lithium or sodium enolate. This step must be conducted under anhydrous conditions and at low temperatures (e.g., -78 °C) to prevent self-condensation side reactions.

-

Oxygen Transfer: The resulting enolate, a potent nucleophile, attacks an electrophilic oxygen source in an SN2-type reaction.[8] The most reliable and widely used reagents for this purpose are N-sulfonyloxaziridines, particularly 2-(phenylsulfonyl)-3-phenyloxaziridine, known as the Davis oxaziridine.[8][9]

// Nodes "Piperidone" [label="N-Boc-4-piperidone", fillcolor="#F1F3F4"]; "Base" [label="Strong Base\n(e.g., NaHMDS)", shape=ellipse, fillcolor="#FBBC05"]; "Enolate" [label="Piperidone Enolate\n(Nucleophile)", fillcolor="#E6F4EA"]; "Oxaziridine" [label="Davis Oxaziridine\n(Electrophilic O Source)", fillcolor="#FCE8E6"]; "Intermediate" [label="Hemiaminal Intermediate", shape=diamond, fillcolor="#E8F0FE"]; "Product" [label="tert-Butyl 3-hydroxy-\n4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4"]; "Byproduct" [label="Sulfinimine", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Nodes "Piperidone" [label="N-Boc-4-piperidone", fillcolor="#F1F3F4"]; "Base" [label="Strong Base\n(e.g., NaHMDS)", shape=ellipse, fillcolor="#FBBC05"]; "Enolate" [label="Piperidone Enolate\n(Nucleophile)", fillcolor="#E6F4EA"]; "Oxaziridine" [label="Davis Oxaziridine\n(Electrophilic O Source)", fillcolor="#FCE8E6"]; "Intermediate" [label="Hemiaminal Intermediate", shape=diamond, fillcolor="#E8F0FE"]; "Product" [label="tert-Butyl 3-hydroxy-\n4-oxopiperidine-1-carboxylate", fillcolor="#F1F3F4"]; "Byproduct" [label="Sulfinimine", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "Piperidone" -> "Enolate" [headlabel="1. Deprotonation", labeldistance=2.5, labelfontcolor="#34A853"]; "Base" -> "Enolate" [style=dashed, arrowhead=none]; "Enolate" -> "Intermediate" [headlabel="2. SN2 Attack on Oxygen", labeldistance=2.5, labelfontcolor="#EA4335"]; "Oxaziridine" -> "Intermediate" [style=dashed, arrowhead=none]; "Intermediate" -> "Product" [label="3. Fragmentation"]; "Intermediate" -> "Byproduct"; } Caption: Mechanism of Davis oxaziridine hydroxylation.

Trustworthiness: The Davis oxaziridine is a superior choice because it is an aprotic, neutral, and highly electrophilic oxygen source, leading to cleaner reactions and higher yields compared to older methods like molybdenum peroxide oxidation, which can be less selective.[8][9] The N-sulfonyl group enhances the electrophilicity of the oxygen atom and stabilizes the three-membered ring.[10]

Alternative Oxidants: Molybdenum Catalysis

While less common for this specific transformation, molybdenum-based catalysts, particularly molybdenum(VI) complexes, are known to facilitate oxygen atom transfer reactions.[11] These systems can catalyze aerobic oxidations or use peroxides as the terminal oxidant.[12] However, for the synthesis of α-hydroxy ketones, oxaziridines generally provide better control and higher yields.

Detailed Protocol: α-Hydroxylation of N-Boc-4-piperidone

This protocol is based on the well-established Davis oxidation methodology.[8]

Materials:

-

N-Boc-4-piperidone (1.0 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, typically as a 1.0 M solution in THF)

-

2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve the Davis oxaziridine (1.1 eq) in a minimal amount of anhydrous THF.

-

Add the solution of Davis oxaziridine dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.

Conclusion

The synthesis of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is most reliably achieved through a two-stage process. First, the key intermediate N-Boc-4-piperidone is prepared, either by oxidation of N-Boc-4-hydroxypiperidine or by direct Boc-protection of 4-piperidone. The Dess-Martin Periodinane oxidation stands out as a convenient and efficient laboratory method. Second, the crucial α-hydroxylation of N-Boc-4-piperidone is executed via enolate formation followed by reaction with an electrophilic oxygen source. The use of Davis' N-sulfonyloxaziridine is the state-of-the-art method for this transformation, offering high yields and excellent functional group tolerance. The protocols and strategic insights provided in this guide offer a robust framework for the successful synthesis of this important pharmaceutical intermediate.

References

- Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. BenchChem.

- N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem.

- Synthesis of N-Boc 4-piperidone. ChemicalBook.

- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents (CN105153211A).

- N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.

- Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. BenchChem.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC).

- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents (CN104628625A).

- Recent advances in the synthesis of piperidones and piperidines. (Publication details not fully available in search results).

- Piperidine Synthesis. Defense Technical Information Center (DTIC).

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate.

- Advances in the Chemistry of Oxaziridines. Chemical Reviews (ACS Publications).

- Davis Oxidation. Organic Chemistry Portal.

- A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (Journal details not fully available in search results).

- Oxygen activation and catalytic aerobic oxidation by Mo(iv)/(vi) complexes with functionalized iminophenolate ligands. Dalton Transactions (RSC Publishing).

- Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD.

- Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. National Institutes of Health (NIH).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Oxygen activation and catalytic aerobic oxidation by Mo(iv)/(vi) complexes with functionalized iminophenolate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and history of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be traced through the convergent evolution of synthetic methodologies for constructing the piperidine core, the strategic implementation of the tert-butoxycarbonyl (Boc) protecting group, and the development of regioselective α-hydroxylation techniques for ketones. This guide will provide a comprehensive overview of the historical context of piperidone synthesis, detail the key synthetic innovations that enabled the creation of this valuable intermediate, and present contemporary, field-proven protocols for its preparation. Furthermore, we will explore its significance as a versatile scaffold in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The strategic functionalization of the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, in particular, offers a unique combination of functionalities: a protected nitrogen atom to prevent unwanted side reactions, a ketone for further elaboration, and a hydroxyl group that introduces a chiral center and a potential hydrogen bond donor/acceptor. This trifecta of reactive sites has made it an invaluable intermediate for the synthesis of complex drug candidates, including kinase inhibitors and other targeted therapies.

Historical Perspective: The Genesis of the Piperidone Core

The synthesis of the core piperidone structure has a rich history, with early methods focusing on cyclization strategies. Understanding these foundational reactions is crucial to appreciating the subsequent development of more sophisticated derivatives like our topic molecule.

Early Approaches to Piperidone Synthesis